Cas no 21295-57-8 (Solvent Red 149)

Solvent Red 149 structure
Productnaam:Solvent Red 149
Solvent Red 149 Chemische en fysische eigenschappen
Naam en identificatie
-
- Solvent Red 149
- C.I. 674700
- 6-(Cyclohexylamino)-3-N-methylanthrapyridone
- 6-cyclohexylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- 6-Cyclohexylamino-3-N-methylanthrapyridon
- CCG-2768
- EINECS 244-320-0
- 10-(cyclohexylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione
- AB00091286-01
- 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
- NS00026829
- 6-(cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- AKOS030491192
- 71902-18-6
- Oprea1_542617
- 3H-Naphtho[1,2,3-de]quinoline-2,7-dione,6-(cyclohexylamino)-3-methyl-
- DTXSID00175560
- SolventRed149
- 10-(cyclohexylamino)-14-methyl-14-azatetracyclo[7.7.1.02, 7.013, 17]heptadeca-1(16), 2, 4, 6, 9, 11, 13(17)-heptaene-8, 15-dione
- 21295-57-8
- SCHEMBL12311435
- JZGUXCXDBKBCDN-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C23H22N2O2/c1-25-19-12-11-18(24-14-7-3-2-4-8-14)22-21(19)17(13-20(25)26)15-9-5-6-10-16(15)23(22)27/h5-6,9-14,24H,2-4,7-8H2,1H3
- InChI-sleutel: JZGUXCXDBKBCDN-UHFFFAOYSA-N
- LACHT: C1CCC(NC2C=CC3=C4C(C5=CC=CC=C5C(=O)C=24)=CC(N3C)=O)CC1
Berekende eigenschappen
- Exacte massa: 358.16800
- Monoisotopische massa: 358.168
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 2
- Complexiteit: 651
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4
- Topologisch pooloppervlak: 49.4A^2
Experimentele eigenschappen
- Dichtheid: 1.31
- Kookpunt: 597.8°C at 760 mmHg
- Vlampunt: 315.4°C
- Brekindex: 1.683
- PSA: 51.10000
- LogboekP: 4.46050
Solvent Red 149 Beveiligingsinformatie
Solvent Red 149 Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Solvent Red 149 Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | S224385-25g |
Solvent Red 149 |
21295-57-8 | 25g |
$ 725.00 | 2022-06-03 | ||
A2B Chem LLC | AX16752-1g |
3H-Naphtho[1,2,3-de]quinoline-2,7-dione,6-(cyclohexylamino)-3-methyl- |
21295-57-8 | 1g |
$38.00 | 2024-04-20 | ||
1PlusChem | 1P01DO8G-1g |
3H-Naphtho[1,2,3-de]quinoline-2,7-dione,6-(cyclohexylamino)-3-methyl- |
21295-57-8 | 1g |
$63.00 | 2023-12-19 | ||
TRC | S224385-5g |
Solvent Red 149 |
21295-57-8 | 5g |
$ 220.00 | 2022-06-03 | ||
TRC | S224385-10g |
Solvent Red 149 |
21295-57-8 | 10g |
$ 365.00 | 2022-06-03 | ||
Aaron | AR01DOGS-1g |
3H-Naphtho[1,2,3-de]quinoline-2,7-dione,6-(cyclohexylamino)-3-methyl- |
21295-57-8 | 1g |
$57.00 | 2025-02-12 | ||
A2B Chem LLC | AX16752-5g |
3H-Naphtho[1,2,3-de]quinoline-2,7-dione,6-(cyclohexylamino)-3-methyl- |
21295-57-8 | 5g |
$76.00 | 2024-04-20 | ||
A2B Chem LLC | AX16752-25g |
3H-Naphtho[1,2,3-de]quinoline-2,7-dione,6-(cyclohexylamino)-3-methyl- |
21295-57-8 | 25g |
$172.00 | 2024-04-20 | ||
Aaron | AR01DOGS-10g |
3H-Naphtho[1,2,3-de]quinoline-2,7-dione,6-(cyclohexylamino)-3-methyl- |
21295-57-8 | 10g |
$351.00 | 2025-02-12 |
Solvent Red 149 Gerelateerde literatuur
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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